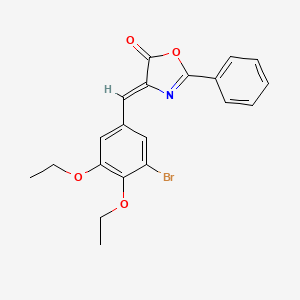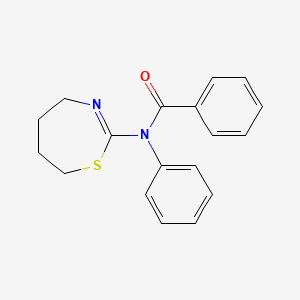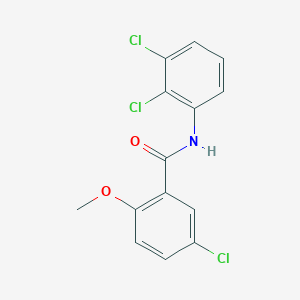
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BPA, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. BPA is a small molecule that can be synthesized using various methods, and its mechanism of action is not fully understood. However, recent studies have shown that BPA may have significant biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but recent studies have suggested that it may act as a selective inhibitor of certain enzymes involved in cancer and inflammation pathways. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and tumor growth.
Biochemical and Physiological Effects
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have significant biochemical and physiological effects, particularly in cancer and inflammation pathways. Studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, there are also limitations to using 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may also be studied in combination with other compounds to enhance its therapeutic effects. Additionally, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have applications in other areas of research, such as drug delivery and imaging.
Conclusion
In conclusion, 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide is a small molecule that has been of interest in scientific research due to its potential therapeutic applications. 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, and recent studies have shown that it may have significant biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential therapeutic applications.
Méthodes De Synthèse
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-bromo-2-methylphenoxy)acetic acid with N-(3-pyridinylmethyl)amine in the presence of a coupling agent. Another method involves the reaction of 2-(4-bromo-2-methylphenoxy)acetyl chloride with N-(3-pyridinylmethyl)amine in the presence of a base. Both methods have been shown to yield 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide in good yields and purity.
Applications De Recherche Scientifique
2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. Recent studies have shown that 2-(4-bromo-2-methylphenoxy)-N-(3-pyridinylmethyl)acetamide may have anti-tumor and anti-inflammatory effects, making it a promising candidate for further research.
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-11-7-13(16)4-5-14(11)20-10-15(19)18-9-12-3-2-6-17-8-12/h2-8H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIAMPOVWQAULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-methylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)


![N-[2-(butyrylamino)phenyl]-4-fluorobenzamide](/img/structure/B5875961.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)

![N'-[(3,3-diphenylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5875988.png)


![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5876025.png)


